![molecular formula C15H11FN4OS B2681023 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034538-88-8](/img/structure/B2681023.png)
5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide
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Description
5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide is a chemical compound with potential in scientific research. It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using a relaxed potential energy scan considering the important dihedrals. Low-energy conformers are selected from the resultant potential energy scan (PES) followed by geometry optimization and removal of duplicates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Suzuki cross-coupling reaction and a condensation reaction . The Suzuki cross-coupling reaction involves the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using density functional theory (DFT) calculations. Several reactivity parameters like frontier molecular orbitals (E_HOMO, E_LUMO), HOMO-LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) can be considered and discussed .Scientific Research Applications
- Application : Researchers have identified this compound as a potent inhibitor of the PB2 subunit of influenza RNA-dependent RNA polymerase (RdRP). PB2 is crucial for viral replication, making it an attractive target for anti-influenza drug development .
- Key Findings : Compound 12b, derived from this structure, exhibited promising antiviral activity against influenza, with low cytotoxicity. It could serve as a lead compound for further drug discovery efforts .
- Application : In screening studies, some derivatives of this compound displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings hint at its potential in managing fibrotic conditions .
- Application : Researchers have evaluated its HOMO–LUMO energy gap, which reflects stability (larger gap) and reactivity (smaller gap). A stable compound with low reactivity could be useful in various applications .
- Application : Researchers have explored methods to synthesize and further derivatize 5-aryl-N-(pyrazin-2-yl)thiophenes, which include this compound. These derivatives may have diverse applications in medicinal chemistry .
- Application : Investigating its use in drug targeting and delivery systems may lead to innovative approaches for improving drug efficacy and minimizing side effects .
Antiviral Research
Anti-Fibrotic Potential
Stability and Reactivity Assessment
Chemical Synthesis and Derivatization
Drug Targeting and Delivery Systems
Chemical Library Screening
properties
IUPAC Name |
5-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDMVYSBJNFFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide |
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